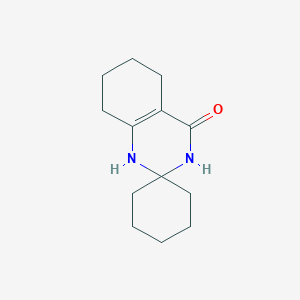

Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

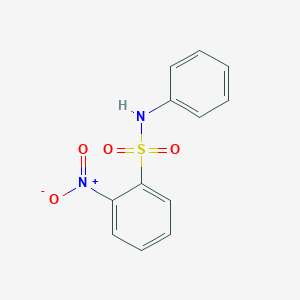

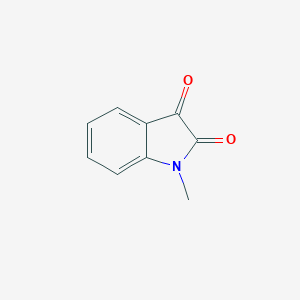

The compound “Spiro(cyclohexane-1,2’(1’H)-quinazolin)-4’(3’H)-one, 5’,6’,7’,8’-tetrahydro-” is a heterocyclic compound . It has been studied in the Mannich aminomethylation reaction, which leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment . Hydrolysis of the indicated spirans gives 3-azabicyclo[3.3.1]nonanes .

Synthesis Analysis

The Mannich aminomethylation of this compound with primary amines containing different aliphatic and heterocyclic substituents has been studied . The reaction of this compound with formaldehyde and methylamine in ethanol gives a product in 44% yield .Molecular Structure Analysis

The molecular formula of this compound is C13H20N2O . The molecular weight is 236.376 Da .Chemical Reactions Analysis

The compound undergoes Mannich aminomethylation, leading to the formation of a heterocyclic system containing an annelated azabicyclic fragment . Hydrolysis of the indicated spirans gives 3-azabicyclo[3.3.1]nonanes .Physical And Chemical Properties Analysis

The compound is a solid . Its SMILES string is SC1=NC2 (CCCCC2)C (CCCC3)=C3N1 .科学研究应用

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including quinazolinones, have been extensively studied for their diverse biological activities. Quinazolinone derivatives are part of a critical class of compounds in medicinal chemistry, offering a versatile scaffold for the development of new therapeutic agents. The research highlights the synthesis of novel quinazolinones and their potential as antibacterial agents against pathogens like Staphylococcus aureus and Escherichia coli. This underscores the importance of quinazolinone derivatives in developing new antibiotics to combat resistance (Tiwary et al., 2016).

Catalytic Oxidation Processes

The study of cyclohexene oxidation, closely related to cyclohexane derivatives, provides insights into selective catalytic oxidation processes. These processes are crucial for synthesizing industrially relevant intermediates with various functional groups. The review on cyclohexene oxidation highlights the synthetic value of controlled oxidation reactions, which can lead to products broadly used in the chemical industry, emphasizing the significance of research on cyclohexane derivatives in developing synthetic methodologies (Cao et al., 2018).

Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids are notable for their significant bioactivities, including antitumor and antibacterial properties. These compounds and their analogs have been a focus of research due to their therapeutic potential, highlighting the importance of quinazoline derivatives in the search for new bioactive molecules (Shang et al., 2018).

Optoelectronic Materials

Quinazolines are explored for applications in optoelectronic materials, demonstrating their utility beyond medicinal chemistry. Research on quinazoline derivatives for electronic devices, luminescent elements, and photoelectric conversion elements has shown that incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems can create novel optoelectronic materials, highlighting the versatility of quinazoline derivatives in material science (Lipunova et al., 2018).

Synthesis and Catalysis

The synthesis of spiropyrazoles, which might involve spirocyclic structures similar to the compound , underlines the biological activities these compounds can exhibit, such as antitumor and anti-inflammatory properties. The review emphasizes the role of organic and nonorganic catalysis in achieving high yields and selectivities in spiropyrazole synthesis, showcasing the application of spirocyclic compounds in developing pharmaceuticals and catalytic agents (Farghaly et al., 2022).

安全和危害

属性

IUPAC Name |

spiro[1,3,5,6,7,8-hexahydroquinazoline-2,1'-cyclohexane]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c16-12-10-6-2-3-7-11(10)14-13(15-12)8-4-1-5-9-13/h14H,1-9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQPNMRAMGIAJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)NC3=C(CCCC3)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184242 |

Source

|

| Record name | Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro- | |

CAS RN |

30152-60-4 |

Source

|

| Record name | Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030152604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro(cyclohexane-1,2'(1'H)-quinazolin)-4'(3'H)-one, 5',6',7',8'-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)

![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)